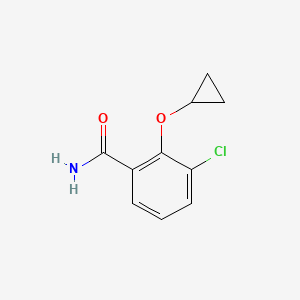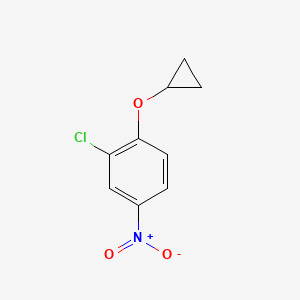
2-Chloro-1-cyclopropoxy-4-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-cyclopropoxy-4-nitrobenzene is an organic compound with the molecular formula C9H8ClNO3 It is a derivative of benzene, featuring a chlorine atom, a cyclopropoxy group, and a nitro group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-cyclopropoxy-4-nitrobenzene typically involves multiple steps, starting with the nitration of a suitable benzene derivative. The general synthetic route includes:
Nitration: Introduction of the nitro group to the benzene ring using a mixture of concentrated nitric acid and sulfuric acid.
Chlorination: Substitution of a hydrogen atom with a chlorine atom using chlorine gas or a chlorinating agent like thionyl chloride.
Cyclopropoxylation: Introduction of the cyclopropoxy group through a nucleophilic substitution reaction, often using cyclopropyl alcohol and a suitable base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To control reaction conditions and optimize yield.
Purification Steps: Including distillation, crystallization, or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-cyclopropoxy-4-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: Both nucleophilic and electrophilic substitutions due to the presence of the chlorine and nitro groups.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The cyclopropoxy group can be oxidized under strong oxidative conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide.
Electrophilic Substitution: Reagents like bromine or iodine in the presence of a Lewis acid catalyst.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Amino Derivatives: From the reduction of the nitro group.
Halogenated Derivatives: From further halogenation reactions.
Oxidized Products: From the oxidation of the cyclopropoxy group.
Scientific Research Applications
2-Chloro-1-cyclopropoxy-4-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-1-cyclopropoxy-4-nitrobenzene involves its interaction with molecular targets through its functional groups:
Electrophilic Sites: The chlorine and nitro groups act as electrophilic sites, making the compound reactive towards nucleophiles.
Nucleophilic Sites: The cyclopropoxy group can act as a nucleophile under certain conditions.
Pathways: The compound can participate in various chemical pathways, including substitution and reduction reactions, leading to the formation of different products.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1-methoxy-4-nitrobenzene: Similar structure but with a methoxy group instead of a cyclopropoxy group.
2-Chloro-1-ethoxy-4-nitrobenzene: Similar structure but with an ethoxy group instead of a cyclopropoxy group.
2-Chloro-1-propoxy-4-nitrobenzene: Similar structure but with a propoxy group instead of a cyclopropoxy group.
Uniqueness
2-Chloro-1-cyclopropoxy-4-nitrobenzene is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical properties compared to its analogs with different alkoxy groups. The cyclopropoxy group can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H8ClNO3 |
|---|---|
Molecular Weight |
213.62 g/mol |
IUPAC Name |
2-chloro-1-cyclopropyloxy-4-nitrobenzene |
InChI |
InChI=1S/C9H8ClNO3/c10-8-5-6(11(12)13)1-4-9(8)14-7-2-3-7/h1,4-5,7H,2-3H2 |
InChI Key |
UHDHHXLTMUCYTO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(4-Chlorophenyl)sulfonyl]amino}benzamide](/img/structure/B14806025.png)
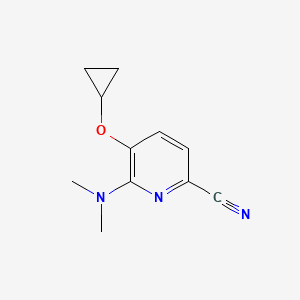
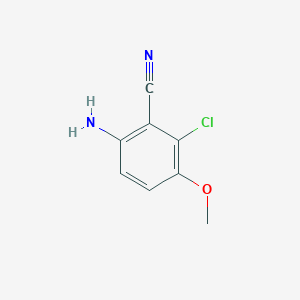
![2-(6-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazin-3-yl)ethanol](/img/structure/B14806056.png)
![Pyrazino[2,3-g]quinoxaline-2,3,7,8-tetrol](/img/structure/B14806061.png)


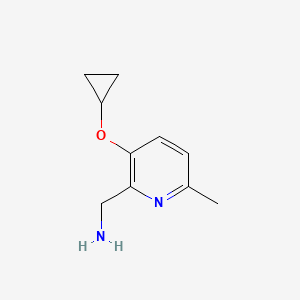
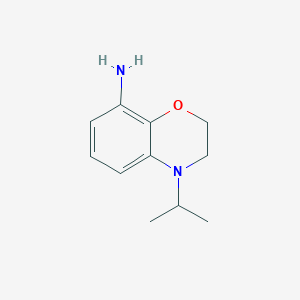
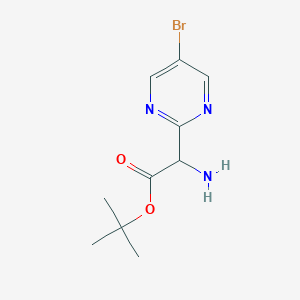
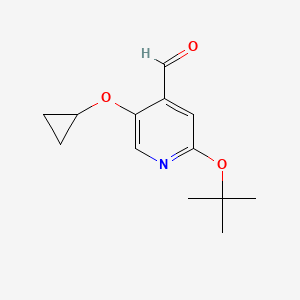
![N-{4-[(4-methoxyphenyl)sulfamoyl]phenyl}-2-(naphthalen-2-yloxy)acetamide](/img/structure/B14806103.png)
![2-(4-bromo-2-chlorophenoxy)-N-{[4-(diethylsulfamoyl)phenyl]carbamothioyl}acetamide](/img/structure/B14806107.png)
